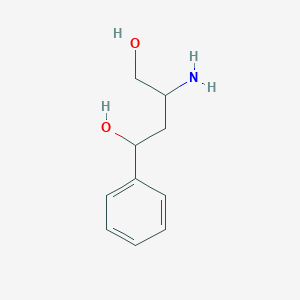

3-Amino-1-phenylbutane-1,4-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

作用機序

Target of Action

The primary target of 3-Amino-1-phenylbutane-1,4-diol is the enzyme transaminase . Transaminases are a group of enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in the metabolism of amino acids .

Mode of Action

This compound interacts with its target, the transaminase, in a process known as transamination . In this process, the compound is transformed into pyruvate, which is then further metabolized by a pyruvate decarboxylase (PDC) into acetaldehyde and CO2 .

Biochemical Pathways

The biochemical pathway affected by this compound involves the transamination of the compound to pyruvate, followed by the decarboxylation of pyruvate to acetaldehyde and CO2 . This pathway is part of the broader amino acid metabolism, and the downstream effects include the production of volatile compounds such as acetaldehyde and CO2 .

Pharmacokinetics

Given its transformation into pyruvate and subsequent metabolism into acetaldehyde and co2, it can be inferred that the compound is likely to be well-absorbed and metabolized in the body .

Result of Action

The molecular and cellular effects of this compound’s action involve the transformation of the compound into pyruvate and the subsequent production of acetaldehyde and CO2 . These transformations are facilitated by the enzymes transaminase and PDC, respectively .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH conditions can affect the activity of the transaminase and PDC enzymes . Additionally, temperature can also impact the reaction conversion and yield . In the case of this compound, it was found that a temperature of 30 °C led to the best process metrics .

生化学分析

Biochemical Properties

3-Amino-1-phenylbutane-1,4-diol plays a significant role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with enzymes such as transaminases and pyruvate decarboxylase. These enzymes facilitate the conversion of 4-phenyl-2-butanone and L-alanine to this compound through a multi-enzymatic cascade system . The interaction with transaminases from Chromobacterium violaceum and Vibrio fluvialis enhances the synthesis process, leading to high yields and selectivity for the (S)-enantiomer of this compound .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of chiral amines, which are crucial intermediates in pharmaceutical synthesis . The compound’s interaction with transaminases and pyruvate decarboxylase leads to the production of acetaldehyde and carbon dioxide, which are essential for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with transaminases and pyruvate decarboxylase. The compound binds to the active sites of these enzymes, facilitating the conversion of substrates to products. The transaminase catalyzes the transfer of an amino group from L-alanine to 4-phenyl-2-butanone, forming this compound. Pyruvate decarboxylase then converts the by-product pyruvate into acetaldehyde and carbon dioxide, driving the reaction forward .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that maintaining a temperature of 30°C and a 20-fold excess of alanine leads to optimal reaction conditions, resulting in high yields and selectivity

Metabolic Pathways

This compound is involved in metabolic pathways that include the interaction with transaminases and pyruvate decarboxylase. These enzymes facilitate the conversion of substrates to products, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of chiral amines highlights its importance in pharmaceutical and biochemical research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenylbutane-1,4-diol can be achieved through various methods. One notable approach involves the use of a multi-enzymatic cascade system. This method employs transaminases from Chromobacterium violaceum and Vibrio fluvialis, coupled with pyruvate decarboxylase, to achieve high yields and selectivity . The reaction conditions typically involve a temperature of 30°C and a 20-fold excess of alanine, resulting in yields higher than 60% and an enantiomeric excess of around 90% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of biocatalytic processes, such as the one mentioned above, is a promising approach due to its efficiency and selectivity .

化学反応の分析

Types of Reactions

3-Amino-1-phenylbutane-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides and bases .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

科学的研究の応用

Chemistry

3-Amino-1-phenylbutane-1,4-diol serves as a crucial building block in organic synthesis. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can act as a chiral auxiliary to produce enantiomerically pure compounds. The compound can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to ketones or aldehydes using oxidizing agents. |

| Reduction | Forms different alcohols or amines with reducing agents. |

| Substitution | Participates in nucleophilic substitution reactions. |

These reactions facilitate the development of complex molecules for pharmaceuticals and fine chemicals.

Biology

In biological research, this compound is studied for its interactions with enzymes and receptors. Its ability to modulate biochemical pathways is significant for understanding metabolic processes. Notable studies include:

- Enzyme Catalysis : Research indicates that 3-APB can act as both a substrate and an inhibitor, influencing enzymatic activity through its binding affinity.

- Therapeutic Potential : The compound has been investigated for its role in drug development targeting specific molecular pathways, particularly in neurobiology and pharmacology .

Medicine

The pharmaceutical industry recognizes this compound as a potential intermediate in the synthesis of various therapeutic compounds. Its unique structural characteristics allow it to participate in the design of drugs aimed at specific targets within biological systems.

Case Study 1: Enzyme Interaction Studies

A study explored the binding affinity of this compound with several enzymes involved in metabolic pathways. It was found that under controlled conditions (30 °C with a 20-fold excess of alanine), yields exceeded 60% with nearly 90% selectivity when using transaminases. This highlights the compound's potential as a biocatalyst in pharmaceutical applications.

Case Study 2: Asymmetric Synthesis

Research demonstrated the effectiveness of using this compound as a chiral auxiliary in asymmetric synthesis. The study reported successful outcomes in producing enantiomerically pure compounds through optimized reaction conditions involving this diol .

類似化合物との比較

Similar Compounds

1,4-Butanediol: A simple diol with similar hydroxyl groups but lacking the amino and phenyl groups.

3-Amino-1-phenylbutane: Similar structure but without the hydroxyl groups at positions 1 and 4.

Uniqueness

3-Amino-1-phenylbutane-1,4-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications, particularly in the synthesis of chiral amines and the study of enzyme-catalyzed reactions .

生物活性

3-Amino-1-phenylbutane-1,4-diol (3-APB) is a chiral organic compound that has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores the compound's mechanisms of action, metabolic pathways, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C10H15NO2 and a molecular weight of approximately 181.24 g/mol. Its structure features an amino group and two hydroxyl groups, which contribute to its reactivity and interactions with biological systems.

Target Enzymes

The primary target of 3-APB is the enzyme transaminase , which plays a crucial role in amino acid metabolism. The compound undergoes a transamination reaction , where it donates an amino group to a keto acid, resulting in the formation of new amino acids and influencing metabolic pathways.

Biochemical Pathways

The transamination process leads to the conversion of 3-APB into pyruvate, which is further metabolized into acetaldehyde and carbon dioxide through decarboxylation. This pathway is essential for energy production and metabolic regulation in cells.

Cellular Effects

Research indicates that 3-APB influences various cellular processes, including:

- Cell Signaling : It modulates signaling pathways that are crucial for cellular communication.

- Gene Expression : The compound affects the expression of genes involved in metabolic regulation.

- Synthesis of Chiral Amines : As a chiral building block, it is vital in synthesizing pharmaceuticals, particularly those requiring specific enantiomers for efficacy .

Pharmacokinetics

The pharmacokinetic profile of 3-APB suggests that it is well absorbed following administration. Its transformation into pyruvate allows for efficient utilization within metabolic pathways, indicating potential therapeutic benefits.

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of 3-APB:

- Synthesis Optimization : A study characterized transaminases from Chromobacterium violaceum and Vibrio fluvialis to optimize conditions for synthesizing 3-APB. Results showed that using a 20-fold excess of alanine at 30 °C yielded over 60% conversion with high selectivity for (S)-3-APB .

- Enzyme Activity Assessment : Research demonstrated the operational stability of transaminases during the synthesis process, indicating their potential for industrial applications in biocatalysis .

Applications in Research and Industry

This compound has diverse applications:

- Pharmaceutical Development : Its chiral nature makes it suitable for drug formulation where specific stereochemistry is critical.

- Biocatalysis : The compound is used in enzyme-catalyzed reactions to produce chiral intermediates efficiently.

- Fine Chemicals Production : It serves as a building block for synthesizing complex organic molecules.

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | Approximately 181.24 g/mol |

| Primary Target | Transaminase |

| Key Metabolic Pathway | Transamination to pyruvate |

| Cellular Effects | Modulates signaling pathways, gene expression, influences metabolism |

| Synthesis Yield | Over 60% with high selectivity under optimized conditions |

| Applications | Pharmaceutical synthesis, biocatalysis, fine chemicals production |

特性

IUPAC Name |

3-amino-1-phenylbutane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQOCBCVBZQPAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research paper focuses on synthesizing chiral amino alcohols from L-Serine. How is (1S,3R)-3-Amino-1-phenylbutane-1,4-diol specifically synthesized using this method?

A1: The paper details the synthesis of various chiral amino alcohols, including (1S,3R)-3-Amino-1-phenylbutane-1,4-diol. The researchers achieved this through the following steps:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。